甲基(2R)-3-氯磺酰基-2-(苯甲氧羰基氨基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

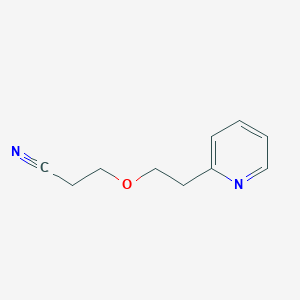

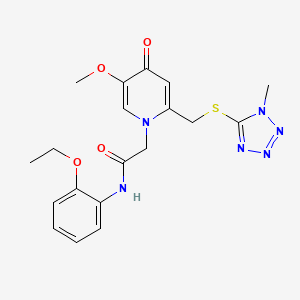

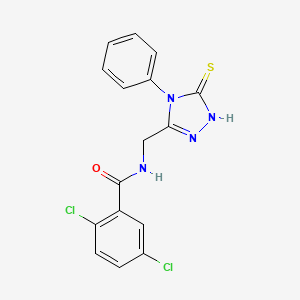

This compound is a complex organic molecule that likely contains a chiral center at the 2-position of the propanoate backbone . It seems to have a sulfonyl chloride group, a phenylmethoxycarbonylamino group, and a methyl ester group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic chemistry reactions, such as nucleophilic substitution or condensation reactions .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of several functional groups. The (2R) designation indicates that the molecule has a specific stereochemistry at the 2-position of the propanoate backbone .Chemical Reactions Analysis

The sulfonyl chloride group in this compound is typically very reactive and can undergo various reactions such as substitution or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and reactivity .科学研究应用

不对称还原和合成

甲基(2R,3S)-3-(4-甲氧基苯基)缩水甘油酸酯是一种用于合成心血管药物地尔硫卓的高级手性合成子,它是由甲基 2-氯-3-(4-甲氧基苯基)-3-氧代丙酸酯制得的。这个过程涉及使用来自假丝酵母的羰基还原酶进行不对称还原,为制药相关化合物的工业合成提供了一条有希望的环保途径 (Chen et al., 2021)。

除草剂应用

甲基 2-[4-(2,4-二氯苯氧基)苯氧基]丙酸酯是一种选择性除草剂,对各种植物的生长发育表现出显著的影响。它作为一种强效的生长素拮抗剂,对不同的植物物种表现出不同的作用 (Shimabukuro et al., 1978)。

信息素研究

该化合物与信息素研究有关,特别是在研究北方玉米根虫对其立体异构体的反应时,提供了对昆虫行为和潜在害虫控制策略的见解 (Guss et al., 2004)。

化学酶促合成

由外消旋 2-{4-[(2-甲基丙-2-烯-1-基)氨基]苯基}丙酸衍生的某些 1-β-O-酰基葡萄糖醛酸二酮糖立体异构体的化学酶促合成和结构表征突出了该化合物在详细立体化学研究中的作用 (Baba et al., 2018)。

衍生物的合成

关于 3-(苯磺酰亚氨基)丙酸酯衍生物合成的研究探索了亚砜甲基 3-(苯磺酰基)丙酸酯的亚胺化策略,表明该化合物可用于合成具有独特构象性质的假二肽 (Tye & Skinner, 2002)。

抗炎活性

该化合物的衍生物已被研究其抗炎活性。例如,从杜仲叶中分离的某些酚类化合物表现出适度的抑制活性,有助于了解它们的药理特性 (Ren et al., 2021)。

聚甲基丙烯酸甲酯的前体

使用贝耶-维利格单加氧酶生产丙酸甲酯(聚甲基丙烯酸甲酯的重要前体)表明该化合物在工业化学和材料科学领域的作用 (van Beek et al., 2014)。

未来方向

属性

IUPAC Name |

methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO6S/c1-19-11(15)10(8-21(13,17)18)14-12(16)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZFTZQDSRBGKT-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[[4-[4-[(4-ethoxycarbonylphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoylamino]benzoate](/img/structure/B3001313.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide](/img/structure/B3001318.png)

![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)